Comparative In Vitro Inhibitory Activity of Butyl Oxamate vs. Other N-alkyl Oxamates on LDH-C4
The inhibitory activity of N-alkyl oxamates against LDH-C4, a key target in male contraceptive research, is highly dependent on the N-substituent. In an enzyme inhibition assay, N-Butyl oxamate exhibits an IC50 of 750,000 nM (750 µM) against LDH-C4 [1]. This is a stark contrast to N-Ethyl oxamate, which is a much more potent inhibitor of this isozyme with an IC50 of 2,000 nM (2 µM) [1]. This 375-fold difference in potency clearly demonstrates that the four-carbon butyl chain significantly reduces affinity for LDH-C4 compared to a two-carbon ethyl chain. In a separate study on Plasmodium knowlesi LDH, oxalic acid, a structural analog, showed 54.12% inhibition at a single concentration, but direct quantitative comparison to N-butyl oxamate in that system is not available [2]. This data underscores that Butyl Oxamate is a weak LDH-C4 inhibitor and should not be used as a substitute for more potent analogs like N-ethyl oxamate.
| Evidence Dimension | Inhibitory Potency (IC50) against LDH-C4 |
|---|---|
| Target Compound Data | IC50 = 750,000 nM (750 µM) |
| Comparator Or Baseline | N-Ethyl oxamate: IC50 = 2,000 nM (2 µM) |
| Quantified Difference | 375-fold lower potency for Butyl Oxamate |
| Conditions | LDH-C4 enzyme assay at pH 7.4, monitoring NADH oxidation at 340 nm [1]. |
Why This Matters
This stark difference in potency is critical for target validation; using Butyl Oxamate instead of a more potent analog will require significantly higher concentrations, potentially leading to off-target effects or solubility issues.
- [1] BindingDB. (n.d.). BindingDB PrimarySearch_ki: Target='L-lactate dehydrogenase C chain'. Entry for Ligand BDBM234445 (N-Butyl oxamate). Retrieved from http://www.bindingdb.org/. View Source
- [2] Ahmad Fuad, F. A., & Ogu Salim, N. (2023). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. Processes, 10(11), 2443. View Source
